tert-Butyl (R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylcarbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the addition of tert-butyl and dimethylcarbamoyl groups can enhance the compound’s biological activity and selectivity .
Medicine
In medicine, derivatives of tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate are investigated for their potential therapeutic applications. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl and dimethylcarbamoyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Piperazine-1-carboxylate
- N,N-Dimethylpiperazine
- tert-Butyl piperazine-1-carboxylate
Uniqueness
tert-Butyl ®-2-(dimethylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and dimethylcarbamoyl groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications. Compared to other piperazine derivatives, this compound may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C12H23N3O3 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
UICYAEUMHPGMTE-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C |
Origin of Product |
United States |
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